molecular formula C6H7N B144447 Aniline-13C6 CAS No. 100849-37-4

Aniline-13C6

Cat. No. B144447
M. Wt: 99.083 g/mol
InChI Key: PAYRUJLWNCNPSJ-IDEBNGHGSA-N
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Description

Aniline-13C6 is a specially labeled version of aniline where the carbon atoms are isotopically labeled with carbon-13 (13C), a stable isotope. This labeling is useful for various spectroscopic and analytical techniques, such as NMR, to study the structure and behavior of aniline and its derivatives in greater detail.

Synthesis Analysis

The synthesis of aniline oligomers and polyaniline has been achieved through chemical oxidation processes. In one study, oligomers with different degrees of oxidation were synthesized and characterized using NMR and FTIR spectroscopy . Another study focused on the early stages of oxidative polymerization of aniline, producing oligomers that were analyzed using a combination of NMR techniques . Additionally, a method for synthesizing 13C labeled aniline in specific positions (4-13C and 3,5-13C) was developed, starting from 13C labeled p-nitrophenol, which could be used to create a variety of 13C labeled monosubstituted benzenes .

Molecular Structure Analysis

The molecular structure of aniline and its oligomers has been extensively studied using NMR spectroscopy. The oligomers were found to contain an oligoaniline moiety ended mostly by phenylamino groups, with some chains containing a six-member ring with an oxygen-containing substituted quinoneimine structure . MM/QM calculations have been used to investigate the conformations of alkyl substituted anilines, providing insights into the molecular conformations based on 13C and 15N NMR chemical shifts .

Chemical Reactions Analysis

Aniline undergoes various chemical reactions, including electropolymerization to form polyaniline. Spectroelectrochemical studies have identified an intermediate, the nitrenium cation, before the formation of polyaniline . The addition of aniline to other compounds has also been studied, such as the regioselective addition to 8H-pyrido[2,3,4-mn]acridinone, with the structure of the reaction product determined using NMR techniques .

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline and its derivatives have been characterized using various spectroscopic methods. For instance, the electronic structures and vibrational spectra of aniline and its radical cation were studied theoretically, providing insights into the bonding changes upon ionization . The structure and oxidation state of self-assembled nanostructures formed by oxidation of aniline were investigated using solid-state NMR, FTIR, and other methods, revealing differences in molecular structure compared to standard polyaniline . Additionally, semi-organic salts of aniline with inorganic acids have been explored as materials for second harmonic generation, with their structures characterized by X-ray analysis and their vibrational spectra by FTIR and Raman spectroscopy .

Scientific Research Applications

Synthesis and Isotopic Labeling

Aniline-13C6 is utilized in the synthesis of various compounds with pharmacological and biological activities. For instance, it has been used in the efficient synthesis of [13C6]-3,5-dichloroaniline. This synthesized compound is then incorporated into compounds of interest for internal standards in drug metabolism and pharmacokinetics studies (Latli et al., 2008). Additionally, Aniline-13C6 is involved in creating benzoxazole-[phenyl-13C6] through directed ortho-metalation chemistry, which emphasizes its role in synthesizing isotopically labeled compounds (Derdau, 2004).

Quantitative Glycomics

Aniline-13C6 plays a significant role in quantitative glycomics, especially in the study of N-glycans on therapeutic proteins. It is used in a twoplex isotopically labeled 2D-LC-MS workflow for the relative quantitation of complex glycan samples. This application is particularly important for the discovery of disease-associated glycan alterations (Albrecht et al., 2017).

Proteomics

In proteomics, Aniline-13C6 is used in a novel stable isotope-based quantitative approach termed ANIBAL (aniline benzoic acid labeling). This method targets two frequent amino acid functionalities - carboxylic and amino groups - and utilizes Aniline-13C6 to modify these groups at the protein level. ANIBAL is significant for increasing quantifiable information in proteomics studies (Panchaud et al., 2008).

Polymerization and Material Science

Aniline-13C6 is instrumental in the study of polymers, such as in the oxidative polymerization of aniline, where it helps in understanding the molecular structure of the resulting polymers. Solid-state NMR spectroscopy combined with first-principles NMR chemical shielding calculations has been used to investigate oligoanilinic nanosheets synthesized from U-13C aniline (Zujovic et al., 2015).

Sensor Development

Aniline-13C6 has applications in developing sensors, such as potentiometric sensors based on the inductive effect on the pK(a) of poly(aniline). These sensors exploit the unique properties of poly(aniline) and its pH-dependent behavior for sensing applications, demonstrating the versatility of aniline derivatives in sensor technology (Shoji & Freund, 2001).

Safety And Hazards

Aniline-13C6 is considered hazardous. It is combustible, toxic if swallowed, in contact with skin or if inhaled. It may cause an allergic skin reaction, causes serious eye damage, is suspected of causing genetic defects and cancer, and causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

(1,2,3,4,5,6-13C6)cyclohexatrienamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYRUJLWNCNPSJ-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461130
Record name Aniline-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.083 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aniline-13C6

CAS RN

100849-37-4
Record name Aniline-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aniline-13C6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
V Derdau - … and Radiopharmaceuticals: The Official Journal of …, 2004 - Wiley Online Library
A new method for the preparation of benzoxazole‐[phenyl‐ 13 C 6 ] (1) starting from aniline‐[ 13 C 6 ] (4) has been developed involving directed ortho‐metalation (DoM) chemistry. The …
B Latli, M Hrapchak, D Krishnamurthy… - Journal of Labelled …, 2008 - Wiley Online Library
… A solution of aniline-13C6 (1.0g, 10.1mmol) in CCl4 (5ml) was cooled to 01C in an ice-bath. … Thus, a solution of the aniline-13C6 (2.0 g, 20.2 mmol) was dissolved in CH3OH. Freshly …
B Latli, M Hrapchak, J Savoie, Y Zhang… - Journal of Labelled …, 2017 - Wiley Online Library
(S)‐6‐(2‐Hydroxy‐2‐methylpropyl)‐3‐((S)‐1‐(4‐(1‐methyl‐2‐oxo‐1,2‐dihydropyridin‐4‐yl)phenyl)ethyl)‐6‐phenyl‐1,3‐oxazinan‐2‐one (1) and (4aR,9aS)‐1‐(1H‐benzo[d]midazole‐5…
B Latli, M Hrapchak, M Chevliakov, G Li… - Journal of Labelled …, 2015 - Wiley Online Library
Deleobuvir, (2E)‐3‐(2‐{1‐[2‐(5‐bromopyrimidin‐2‐yl)‐3‐cyclopentyl‐1‐methyl‐1H‐indole‐6‐carboxamido]cyclobutyl}‐1‐methyl‐1H‐benzimidazol‐6‐yl)prop‐2‐enoic acid (1), is a non…
B Latli, M Hrapchak, CA Busacca… - Journal of Labelled …, 2009 - Wiley Online Library
… A solution of aniline-13C6 (2.0 g, 20 mmol, 99.16 atom % 13C) and diethyl … The unreacted aniline-13C6 was extracted from the organic phase by aqueous HCl (2N, 30mL). LC-MS: MÀ =…
B Latli, R Kiesling, S Aßfalg… - Journal of Labelled …, 2016 - Wiley Online Library
Dabigatran etexilate or pradaxa, a novel oral anticoagulant, is a reversible, competitive, direct thrombin inhibitor. It is used to prevent strokes in patients with atrial fibrillation and the …
J Adamec - Metabolic Profiling: Disease and Xenobiotics, 2014 - books.google.com
… Typically, GSIST quantification includes derivatisation of sample and standard solutions with aniline and aniline-13C6, respectively. After labelling, mixtures of the sample and standards …
Number of citations: 7 books.google.com
RA Grove, J Adamec - Current Metabolomics, 2013 - ingentaconnect.com
… solutions spiked with constant amount of aniline-13C6-labeled metabolites as references [64]… In this case, cell extract and internal standards were labeled with aniline and aniline-13C6, …
Number of citations: 0 www.ingentaconnect.com
Z Li, J Li, P Bi, Y Lu, G Burcham, BD Elzey… - … and cellular biology, 2014 - Taylor & Francis
… Another aliquot of the mixture was labeled with aniline-13C6, and a certain amount of this derivative mixture was added to the above-mentioned series of solutions as references for MS …
Number of citations: 88 www.tandfonline.com
V Snieckus, NJ Geach, GP Randall… - Journal of Labelled …, 2004 - Wiley Online Library
Beginning in the early 1970s, sp2–sp2 bond formation took on a new dimension with the discovery of a number of transition metal-catalyzed cross coupling reactions by chemists from …

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